MBX-2982 MBX-2982 MBX-2982 has been used in trials studying the treatment of Diabetes.
Brand Name: Vulcanchem
CAS No.: 1037792-44-1
VCID: VC0534627
InChI: InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
SMILES: CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Molecular Formula: C22H24N8OS
Molecular Weight: 448.5 g/mol

MBX-2982

CAS No.: 1037792-44-1

Cat. No.: VC0534627

Molecular Formula: C22H24N8OS

Molecular Weight: 448.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MBX-2982 - 1037792-44-1

Specification

CAS No. 1037792-44-1
Molecular Formula C22H24N8OS
Molecular Weight 448.5 g/mol
IUPAC Name 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole
Standard InChI InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
Standard InChI Key NFTMKHWBOINJGM-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Canonical SMILES CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Appearance Solid powder

Introduction

Molecular Characterization and Pharmacological Profile

Chemical Structure and Properties

MBX-2982 (CAS 1037792-44-1) is a small molecule with the molecular formula C22H24N8OS\text{C}_{22}\text{H}_{24}\text{N}_8\text{OS} and a molecular weight of 448.54 g/mol . Its structure features a thiazole core linked to a pyrimidine moiety via a piperidine spacer, with a tetrazole-containing phenoxy group enhancing receptor binding (SMILES: CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(COC4=CC=C(C=C4)N5C=NN=N5)=CS3) . The compound exhibits high solubility in DMSO (≥10 mg/mL) and stability under standard storage conditions (-20°C for 3 years) .

Mechanism of Action

GPR119 activation by MBX-2982 triggers intracellular cAMP accumulation through GαG_\alpha-protein coupling, promoting insulin secretion in a glucose-dependent manner . Concurrently, it stimulates enteroendocrine L-cells to release GLP-1, which enhances insulin secretion, inhibits glucagon release, and slows gastric emptying . This dual mechanism contrasts with existing therapies by targeting both pancreatic and intestinal pathways without inducing hypoglycemia .

Table 1: Comparative In Vitro Potency of GPR119 Agonists

CompoundHuman GPR119 EC₅₀ (nM)Mouse GPR119 EC₅₀ (nM)Selectivity (168 targets screened)
MBX-29828.7 ± 3.43.6 ± 0.1No off-target activity <10 μM
AR-2314531.5 ± 0.12.5 ± 2.1Moderate hERG inhibition

Data adapted from Jones et al. (2015) and Metabolex studies .

Preclinical Development

In Vitro Studies

In HEK-GPR119 cells, MBX-2982 (30 nM) induced sustained cAMP production persisting after washout, a property linked to membrane deposition and prolonged receptor activation . The compound showed full agonist activity with an EC₅₀ of 8.7 nM for human GPR119 and 3.6 nM for murine receptors, outperforming earlier analogs like AR-231453 . Off-target screening against 168 receptors, ion channels, and enzymes revealed no significant activity at concentrations <10 μM, confirming high selectivity .

Animal Models

In diabetic mouse models, MBX-2982 (10–100 mg/kg) reduced fasting glucose by 18–32% and improved glucose tolerance by 40–58% during oral glucose tests . Notably, it increased active GLP-1 levels by 2.5-fold and augmented insulin secretion by 65–89% compared to controls . Chronic administration over 12 weeks preserved β-cell mass by 22% in Zucker Diabetic Fatty rats, suggesting disease-modifying potential .

Clinical Trial Data

Phase 1a (Single Ascending Dose)

A randomized, placebo-controlled trial (n=60) evaluated doses from 10–1000 mg :

  • Pharmacokinetics: Linear exposure (Cₘₐₓ 1.2–118 μg/mL) with Tₘₐₓ 1.5–2.8 hours and t₁/₂ 14–18 hours .

  • Pharmacodynamics: Dose-dependent reductions in postprandial glucose (23–41%) and increases in total GLP-1 (1.8–3.1× baseline) .

  • Safety: No severe adverse events; mild nausea (8%) and headache (5%) at highest dose .

Phase 2 (28-Day Multiple Dose)

In patients with type 2 diabetes (n=127), MBX-2982 300 mg/day demonstrated :

  • Glycemic Control: 34% reduction in postprandial glucose AUC₀–₄h (p<0.01 vs placebo).

  • Hormonal Effects: 2.3× increase in active GLP-1 (p=0.003) and 19% rise in insulin secretion rate (p=0.02).

  • Lipid Profile: 14% decrease in fasting triglycerides (p=0.04).

Table 2: Phase 2 Efficacy Endpoints (300 mg/day)

ParameterChange vs BaselinePlacebo Adjustmentp-value
Postprandial glucose AUC-34%-28%<0.01
Fasting insulin+22%+15%0.03
HOMA-IR-18%-12%0.04

Data source: Metabolex Phase 2 trial .

Comparative Analysis with Existing Therapies

Unlike DPP-4 inhibitors that only enhance incretin activity, MBX-2982’s dual mechanism provides complementary benefits:

TherapyInsulin SecretionGLP-1 ElevationWeight EffectHypoglycemia Risk
MBX-2982Glucose-dependent2.1–3.0×Neutral/LossLow
SulfonylureasGlucose-independentNoneGainHigh
GLP-1 RAIndirect4.0–6.0×LossLow

Data synthesized from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator